methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the benzodioxepin ring, the triazole ring, and the furan carboxylate moiety. Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for drug development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific pathways.
Industry: It could be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is not fully understood, but it likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate: Similar structure but lacks the triazole and furan moieties.
2-Methyl-4-isothiazolin-3-one: Different core structure but shares some functional groups.
Uniqueness
Methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is unique due to its combination of multiple functional groups, which can confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H19N3O5S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 5-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H19N3O5S/c1-22-17(12-4-6-14-16(10-12)26-9-3-8-25-14)20-21-19(22)28-11-13-5-7-15(27-13)18(23)24-2/h4-7,10H,3,8-9,11H2,1-2H3 |
InChI Key |
MHOKIQVOSGBCOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(O2)C(=O)OC)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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